molecular formula C17H20Br2N2 B3276157 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) CAS No. 63594-70-7

4,4'-methylenebis(3-bromo-N,N-dimethylaniline)

Cat. No. B3276157
CAS RN: 63594-70-7
M. Wt: 412.2 g/mol
InChI Key: VXGLUOGGGJZILA-UHFFFAOYSA-N
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Description

4,4’-methylenebis(3-bromo-N,N-dimethylaniline) is a chemical compound with the molecular formula C17H20Br2N2 and a molecular weight of 412.16 . It is used as an intermediate in dye manufacture and works as a reagent for the determination of lead .


Molecular Structure Analysis

The molecular structure of 4,4’-methylenebis(3-bromo-N,N-dimethylaniline) consists of two brominated N,N-dimethylaniline groups connected by a methylene bridge . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

4,4’-methylenebis(3-bromo-N,N-dimethylaniline) has a melting point of 104-105 °C and a predicted boiling point of 491.7±40.0 °C. It has a predicted density of 1.486±0.06 g/cm3 and a predicted pKa of 4.28±0.22 .

Scientific Research Applications

Catalysis and Chemical Reactions

4,4'-Methylenebis(3-bromo-N,N-dimethylaniline) has been explored in various chemical reactions and processes. For instance, its derivative, N,N-Dimethylaniline, is oxidized by molecular oxygen in the presence of iron complexes to yield a mixture including 4,4'-methylenebis(N,N'-dimethylaniline) (Murata, Miura, & Nomura, 1989). Additionally, the reaction of N,N-dimethylaniline with tetrahalomethanes in acetonitrile produces 4,4'-methylenebis(N,N-dimethylaniline) as well, suggesting its role in novel synthesis pathways (Matsubara et al., 2003).

Polymer and Material Science

This compound has implications in the field of polymer and material science. For example, the study of thermal expansion behavior of its polymorphs demonstrates its significance in understanding materials' properties under varying temperatures (Bhattacharya & Saha, 2014).

Photostabilization Applications

In the realm of photostabilization, derivatives of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) have been synthesized and shown to reduce photodegradation in poly(vinyl chloride) (PVC) films, indicating its potential application in enhancing the durability of PVC materials (Balakit et al., 2015).

Chemical Synthesis and Improvement

Significant research has been conducted on the synthesis and improvement of chemical processes involving 4,4'-methylenebis(3-bromo-N,N-dimethylaniline). The synthesis of novel thiophene derivatives, including this compound, shows its role in creating new chemicals with potentially broad applications (Yu, 2008).

Photochromic Properties

The compound exhibits interesting photochromic properties when included in certain crystals, further broadening its application in materials science, particularly in the development of materials with light-responsive properties (Taneda, Koyama, & Kawato, 2009).

Safety and Hazards

4,4’-methylenebis(3-bromo-N,N-dimethylaniline) can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-bromo-4-[[2-bromo-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Br2N2/c1-20(2)14-7-5-12(16(18)10-14)9-13-6-8-15(21(3)4)11-17(13)19/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGLUOGGGJZILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C)C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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